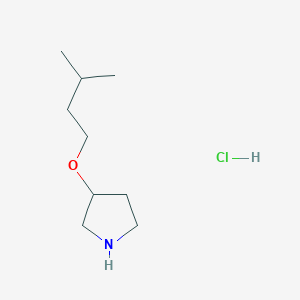

3-(Isopentyloxy)pyrrolidine hydrochloride

描述

3-(Isopentyloxy)pyrrolidine hydrochloride (CAS: 1486801-78-8) is a pyrrolidine derivative functionalized with an isopentyloxy (3-methylbutoxy) group at the 3-position of the pyrrolidine ring, followed by hydrochlorination. This compound is primarily utilized as a pharmaceutical intermediate or building block in organic synthesis. Its structure combines the rigidity of the pyrrolidine ring with the lipophilic isopentyloxy group, which can influence solubility, bioavailability, and reactivity in downstream applications.

属性

IUPAC Name |

3-(3-methylbutoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c1-8(2)4-6-11-9-3-5-10-7-9;/h8-10H,3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWLKUQPNJLSIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Alkylation of Pyrrolidine Derivatives with Isopentyloxy Groups

One of the prevalent strategies involves the alkylation of a suitably protected pyrrolidine core with an isopentyloxy-containing alkyl halide. This method typically proceeds through the following steps:

Preparation of the N-protected pyrrolidine : Starting from commercially available or synthesized pyrrolidine, the nitrogen atom is protected using groups such as benzyl, tert-butyloxycarbonyl (Boc), or allyl groups to prevent undesired side reactions during alkylation.

Alkylation with Isopentyloxy halides : The protected pyrrolidine is then reacted with an isopentyloxyalkyl halide (e.g., 1-bromo-3-isopentyloxypropane) in the presence of a base such as sodium hydride or potassium carbonate, typically in an inert solvent like tetrahydrofuran (THF). This step introduces the isopentyloxy substituent at the nitrogen or at a suitable carbon position on the ring.

Deprotection and ring closure : After alkylation, deprotection of the nitrogen protecting group is performed under suitable conditions, followed by cyclization if necessary, to form the pyrrolidine ring with the isopentyloxy substituent.

Direct N-Alkylation Using Isopentyloxy-Containing Alkyl Halides

An alternative approach involves the direct N-alkylation of pyrrolidine with an isopentyloxyalkyl halide:

Cyclization and Ring Formation Strategies

Following the initial alkylation, cyclization to form the pyrrolidine ring can be achieved through intramolecular nucleophilic substitution or reductive amination, depending on the starting materials:

Intramolecular cyclization : Using suitable leaving groups and conditions (e.g., heating with base), the linear precursor undergoes ring closure to form the pyrrolidine core with the isopentyloxy substituent.

Reductive amination : Alternatively, aldehyde or ketone precursors bearing the isopentyloxy group can be cyclized via reductive amination with ammonia or primary amines.

Formation of the Hydrochloride Salt

The final step involves converting the free base into its hydrochloride salt:

Acidic treatment : The free base is dissolved in anhydrous ethanol or methanol, and hydrogen chloride gas or hydrochloric acid solution is bubbled through or added dropwise under stirring.

Isolation : The precipitated hydrochloride salt is filtered, washed, and dried under vacuum to obtain pure 3-(Isopentyloxy)pyrrolidine hydrochloride.

Data Table: Summary of Preparation Methods

Research Findings and Optimization Insights

Selectivity and Yield : Use of appropriate protecting groups (e.g., Boc or benzyl) enhances selectivity and yields during alkylation steps, preventing over-alkylation or side reactions.

Reaction Conditions : Lower temperatures favor selective mono-alkylation, while elevated temperatures facilitate ring closure. Solvent choice (THF, DMF) significantly influences reaction efficiency.

Salt Formation : Acidic conditions for salt formation must be carefully controlled to prevent decomposition or formation of impurities.

Chiral Synthesis : For optically active compounds, chiral auxiliaries or asymmetric catalysis are employed, although these methods are beyond the scope of the current focus.

化学反应分析

3-(Isopentyloxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form the corresponding amine.

Substitution: It can undergo nucleophilic substitution reactions where the isopentyloxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Neuropharmacology

Research indicates that 3-(Isopentyloxy)pyrrolidine hydrochloride may interact with various neurotransmitter receptors, similar to other pyrrolidine derivatives. This interaction could lead to potential applications in treating neurological disorders. Preliminary studies suggest its involvement in modulating neurotransmitter systems, which could be beneficial for conditions such as anxiety and depression.

Cancer Research

The compound's structural characteristics make it a candidate for further exploration in cancer therapies. It may serve as a precursor or active agent in developing new anticancer drugs, particularly those targeting protein kinases involved in tumor growth and metastasis. The inhibition of specific kinases could lead to novel therapeutic strategies against resistant cancer types.

Interaction Studies

Recent studies have focused on understanding the pharmacodynamics of this compound. These investigations typically assess its binding affinity to neurotransmitter receptors and its effects on signaling pathways relevant to neuropharmacology. For instance, initial findings suggest that this compound may exhibit selective activity on serotonin receptors, which could be leveraged for therapeutic interventions.

作用机制

The mechanism of action of 3-(Isopentyloxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The isopentyloxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used .

相似化合物的比较

Comparison with Structurally Similar Pyrrolidine Derivatives

The following table summarizes key physicochemical and functional differences between 3-(isopentyloxy)pyrrolidine hydrochloride and analogous compounds:

Key Comparative Insights

Substituent Effects on Reactivity and Solubility The nitrophenoxy group in (R)-3-(2-nitrophenoxy)pyrrolidine HCl (CAS: 1286207-33-7) introduces strong electron-withdrawing effects, making it more reactive in nucleophilic aromatic substitutions compared to the isopentyloxy group, which is electron-donating and less polar .

Chirality and Pharmacological Relevance While 3-(isopentyloxy)pyrrolidine HCl lacks explicit stereochemical data in the evidence, other derivatives like (R)-3-(2-nitrophenoxy)pyrrolidine HCl and (S)-3-methylpyrrolidine HCl highlight the importance of chirality in drug design. For example, (S)-3-methylpyrrolidine HCl is used in asymmetric synthesis of bioactive molecules .

Safety and Commercial Status 3-(Isopentyloxy)pyrrolidine HCl is discontinued, unlike its analogs such as 3-[4-(trifluoromethyl)phenoxy]pyrrolidine HCl, which remains available for fluorinated compound synthesis .

Synthetic Utility

生物活性

3-(Isopentyloxy)pyrrolidine hydrochloride is a compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C9H19NO·HCl

- CAS Number : 1185301-63-6

- Molecular Weight : 195.72 g/mol

The compound features a pyrrolidine ring substituted with an isopentyloxy group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Although specific pathways remain under investigation, compounds in the pyrrolidine class often exhibit effects on neurotransmitter systems and enzyme activities.

Biological Activities

Research indicates several potential biological activities:

- Antimicrobial Activity : Similar pyrrolidine derivatives have shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies on related compounds have demonstrated their efficacy in inhibiting biofilm formation and enhancing the activity of existing antibiotics against resistant strains .

- Neuropharmacological Effects : Pyrrolidine derivatives are known to influence neurotransmitter systems, particularly those involving acetylcholine and dopamine. This suggests potential applications in treating neurological disorders.

In Vitro Studies

- Antibacterial Efficacy :

- Synergistic Effects :

In Vivo Studies

- Animal Models :

Case Studies

- A recent case study highlighted the use of similar pyrrolidine compounds in treating chronic infections where biofilm formation was a concern. The study reported that these compounds effectively disrupted established biofilms and restored antibiotic susceptibility .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other pyrrolidine derivatives:

| Compound Name | Antimicrobial Activity | Neuropharmacological Effects | Notes |

|---|---|---|---|

| 3-(Isopentyloxy)pyrrolidine HCl | Moderate | Potential | Effective against biofilms |

| Pyrrolidine-2,3-diones | High | Yes | Stronger antibacterial properties |

| (S)-3-Phenyl-pyrrolidine HCl | Low | Yes | Used in proteomics research |

常见问题

How can researchers optimize the synthesis of 3-(Isopentyloxy)pyrrolidine hydrochloride to improve yield and purity?

Basic Research Question

Methodological Answer:

Optimization involves adjusting reaction parameters such as solvent polarity, temperature, and stoichiometry. For example, using anhydrous conditions (e.g., tetrahydrofuran or dichloromethane) minimizes hydrolysis of intermediates. Catalysts like triethylamine can enhance nucleophilic substitution between pyrrolidine derivatives and isopentyl halides. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate high-purity product. Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate) or HPLC (C18 column, acetonitrile/water mobile phase) .

What spectroscopic and computational methods are most effective for structural elucidation of this compound?

Basic Research Question

Methodological Answer:

- NMR Spectroscopy : H NMR (400 MHz, DO) identifies protons on the pyrrolidine ring (δ 3.2–3.5 ppm for N–CH) and isopentyloxy group (δ 1.0–1.6 ppm for methyl and methylene groups). C NMR confirms the quaternary carbons and ether linkage.

- X-ray Crystallography : Resolve bond angles and stereochemistry using single-crystal diffraction data (e.g., C–O bond length ~1.43 Å) .

- DFT Calculations : Validate molecular geometry and electronic properties (e.g., HOMO-LUMO gaps) using software like Gaussian with B3LYP/6-31G* basis sets .

How should researchers address contradictions in reported toxicity or safety data for this compound?

Advanced Research Question

Methodological Answer:

Discrepancies in GHS classifications (e.g., vs. 9) may arise from varying impurity profiles or testing protocols. Resolve these by:

- Conducting in vitro toxicity assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity).

- Analyzing batch-specific impurities via LC-MS to correlate contaminants with toxicity .

- Cross-referencing safety data with structurally analogous compounds (e.g., pyrrolidine derivatives in ) to infer hazards .

What computational strategies can predict the reactivity of this compound in nucleophilic reactions?

Advanced Research Question

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model solvation effects and transition states in nucleophilic substitution reactions (e.g., SN2 mechanisms).

- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., pyrrolidine nitrogen) prone to protonation or alkylation using software like Avogadro .

- pKa Prediction : Estimate basicity of the pyrrolidine nitrogen (predicted pKa ~8–9) using tools like ChemAxon to guide reaction conditions .

How should this compound be stored to prevent degradation in long-term studies?

Basic Research Question

Methodological Answer:

- Storage Conditions : Keep in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Desiccants (e.g., silica gel) prevent hygroscopic degradation .

- Stability Monitoring : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect decomposition products (e.g., pyrrolidine or isopentanol derivatives) .

What analytical techniques are recommended for impurity profiling of this compound?

Advanced Research Question

Methodological Answer:

- HPLC-MS : Use reverse-phase chromatography (C18 column, 0.1% formic acid in acetonitrile/water) coupled with high-resolution mass spectrometry to identify impurities (e.g., unreacted starting materials or oxidation byproducts) .

- GC-MS : Detect volatile degradation products (e.g., isopentyl chloride) using a DB-5 column and EI ionization .

- ICP-OES : Screen for heavy metal contaminants (e.g., palladium from catalytic reactions) with detection limits <1 ppm .

How do solvent polarity and pH influence the stability of this compound in aqueous solutions?

Advanced Research Question

Methodological Answer:

- pH-Dependent Stability : At pH <5, the hydrochloride salt remains protonated, reducing hydrolysis. At pH >7, freebase formation accelerates ether bond cleavage. Use buffered solutions (pH 4–6) for aqueous experiments .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the compound, while protic solvents (e.g., methanol) promote gradual degradation. Validate via UV-Vis spectroscopy (λmax ~260 nm) over 48-hour stability trials .

What strategies mitigate side reactions during functionalization of this compound?

Advanced Research Question

Methodological Answer:

- Protecting Groups : Temporarily block the pyrrolidine nitrogen with Boc or Fmoc groups to prevent unwanted alkylation .

- Low-Temperature Reactions : Perform substitutions at –78°C (dry ice/acetone bath) to suppress elimination pathways.

- Catalytic Optimization : Use Pd/C or nickel catalysts for selective cross-coupling reactions without disrupting the ether moiety .

How can researchers validate the stereochemical integrity of this compound during synthesis?

Advanced Research Question

Methodological Answer:

- Chiral HPLC : Employ a Chiralpak IC column with hexane/isopropanol (90:10) to resolve enantiomers. Compare retention times with authentic standards .

- Optical Rotation : Measure specific rotation ([α]) and compare to literature values (e.g., +15° to +20° for R-configuration) .

- VCD Spectroscopy : Vibrational circular dichroism provides stereochemical fingerprints by correlating molecular vibrations with chirality .

What are the best practices for safe handling and disposal of this compound?

Basic Research Question

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Spill Management : Neutralize spills with inert absorbents (vermiculite) and dispose as hazardous waste.

- Waste Disposal : Incinerate at >1000°C or contract licensed facilities for chemical destruction. Document disposal per EPA/REACH regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。